4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an amino group and a tetrahydropyran moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazine ring followed by the introduction of the tetrahydropyran group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate hydrazine derivatives and diketones.
Substitution Reactions: Introducing the amino group and tetrahydropyran moiety under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the pyridazine ring.
Substitution: Reactions involving the amino group or tetrahydropyran moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-3(2H)-one: Similar structure with a pyrimidine ring.
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyrazin-3(2H)-one: Similar structure with a pyrazine ring.
Uniqueness
4-Amino-2-(tetrahydro-2H-pyran-4-yl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both an amino group and a tetrahydropyran moiety, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-amino-2-(oxan-4-yl)pyridazin-3-one |
InChI |
InChI=1S/C9H13N3O2/c10-8-1-4-11-12(9(8)13)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6,10H2 |
InChI Key |
WSSVGDVJNDKSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C(=O)C(=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.